![molecular formula C12H11N3O2 B4853498 (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile](/img/structure/B4853498.png)
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile
Übersicht
Beschreibung
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile, also known as EDAQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinazoline-based scaffold that has shown promising results in various biological assays, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to exhibit anti-viral activity against certain viruses, including hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for drug development. However, (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile. One potential avenue is the development of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to elucidate the precise mechanism of action of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile and its potential interactions with other drugs. Additionally, studies are needed to evaluate the safety and efficacy of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile in clinical trials.
Wissenschaftliche Forschungsanwendungen
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile inhibits the activity of enzymes involved in inflammation and cancer progression, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-14-11(16)9-5-3-4-6-10(9)15(8-7-13)12(14)17/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSECXONBAJHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.